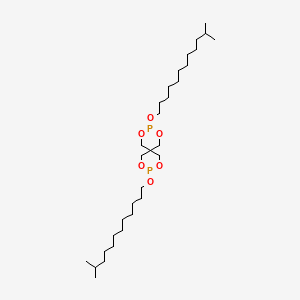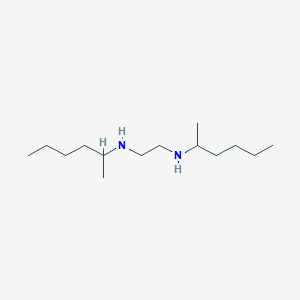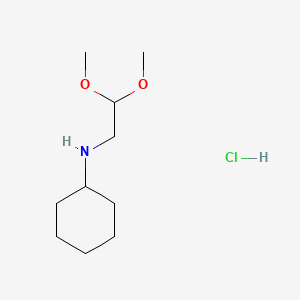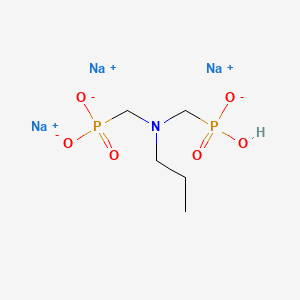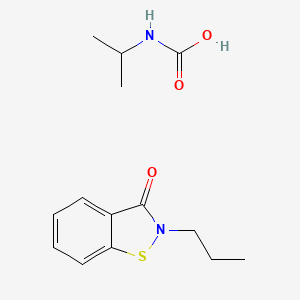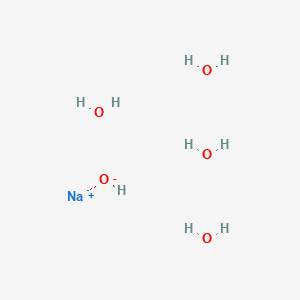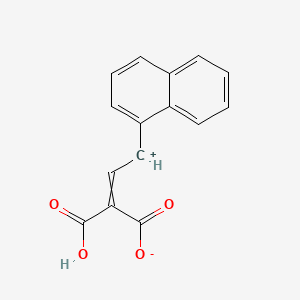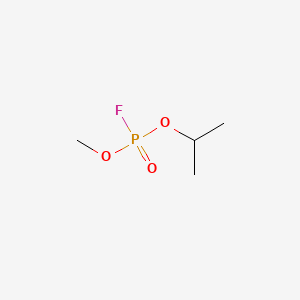
Isopropyl methyl phosphorofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl methyl phosphorofluoridate is an organophosphorus compound with the molecular formula C₄H₁₀FO₃P. It is known for its potent biological activity and is often studied for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of isopropyl methyl phosphorofluoridate typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated and further reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Isopropyl methyl phosphorofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form isopropyl alcohol, methylphosphonic acid, and hydrogen fluoride.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl methyl phosphorofluoridate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of isopropyl methyl phosphorofluoridate involves the irreversible inhibition of cholinesterase enzymes. It forms a covalent bond with the active site serine residue of the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This mechanism is similar to other organophosphorus compounds and is responsible for its potent biological effects.
Comparison with Similar Compounds
Isopropyl methyl phosphorofluoridate is often compared to other organophosphorus compounds such as sarin and diisopropyl fluorophosphate. These compounds share similar structures and mechanisms of action but differ in their potency and specific applications . For example:
Diisopropyl fluorophosphate: Used in medical and research settings for its acetylcholinesterase inhibitory properties.
This compound is unique in its specific combination of isopropyl and methyl groups, which influence its reactivity and biological activity.
Properties
CAS No. |
2276-27-9 |
|---|---|
Molecular Formula |
C4H10FO3P |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
2-[fluoro(methoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO3P/c1-4(2)8-9(5,6)7-3/h4H,1-3H3 |
InChI Key |
XWFKTNUMAPILCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


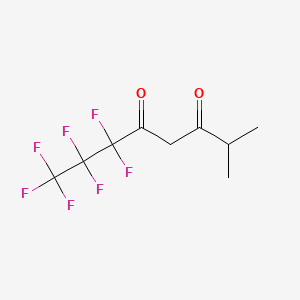
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
